3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid
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Overview
Description
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its ability to form coordination bonds with metal ions can contribute to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and potential for forming coordination complexes, making it valuable for various applications.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c1-10(9(13)14)3-2-6-4-7(11)5-12-8(6)10/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
MNHSJGCZSDFWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1N=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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